molecular formula C16H21N5O B2399763 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide CAS No. 2034201-58-4

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide

Cat. No.: B2399763
CAS No.: 2034201-58-4
M. Wt: 299.378
InChI Key: XHKJRRGPLFSUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine ring via nucleophilic substitution. The final step often involves the coupling of the pyrrole carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in binding studies with proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamide
  • N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,4-dimethylthiazole-5-carboxamide

Uniqueness

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide stands out due to its unique combination of structural features, which may confer specific binding properties and biological activities that are distinct from other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-16(13-2-1-7-17-13)18-12-5-8-21(9-6-12)15-10-14(19-20-15)11-3-4-11/h1-2,7,10-12,17H,3-6,8-9H2,(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKJRRGPLFSUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.